molecular formula C18H22N4O2S2 B2720868 2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 389073-97-6

2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B2720868
CAS No.: 389073-97-6
M. Wt: 390.52
InChI Key: XBXRJDBHDMNXQT-UHFFFAOYSA-N
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Description

2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibition

Compounds derived from indole-based scaffolds, particularly those incorporating oxadiazole and thiadiazole rings, have shown significant in vitro inhibitory potential against the urease enzyme. Such inhibitors are valuable therapeutic agents in drug design programs aimed at treating diseases associated with urease activity, including various infections and urolithiasis. One study detailed the synthesis and urease inhibition of novel indole-based oxadiazole scaffolds, providing insights into their competitive inhibition mechanism and highlighting their low cytotoxicity towards cell membranes (Nazir et al., 2018).

Antimicrobial and Antifungal Agents

Another avenue of application involves the synthesis of indolinyl derivatives for potential antibacterial, antifungal, and anti-tubercular activity. The creation of tetrahydropyrimidine–isatin hybrids, for instance, demonstrates the versatility of these compounds in targeting various pathogens (Akhaja & Raval, 2012).

Anti-diabetic Activity

Indole-based compounds with a 1,3,4-oxadiazole scaffold have also been evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This research indicates the potential of these compounds as lead molecules for further development into antidiabetic agents, comparing their efficacy to standard drugs and assessing their cytotoxicity profile (Nazir et al., 2018).

Anticancer Agents

Additionally, some derivatives containing the thiadiazole and thiazole motifs have demonstrated anticancer activities. The development of novel pharmacophores incorporating these moieties and their evaluation against various cancer cell lines highlight the potential of such compounds in cancer therapy. Structural-activity relationship studies further elucidate the molecular basis for their efficacy (Gomha et al., 2017).

Mechanism of Action

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-3-12(4-2)16(24)19-17-20-21-18(26-17)25-11-15(23)22-10-9-13-7-5-6-8-14(13)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXRJDBHDMNXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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